Dehydroandrographolide
Description
Properties
CAS No. |
1032910-41-0 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
YIIRVUDGRKEWBV-FZOOCBFYSA-N |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Synonyms |
dehydroandrographolide |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The pyridine-mediated method, detailed in patent CN101245056A, involves reacting andrographolide with succinic anhydride in pyridine at elevated temperatures (95–120°C). The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a solvent and a base, neutralizing the acidic byproducts. A typical protocol uses a 1:1.5–3 (w/v) ratio of andrographolide to pyridine, with succinic anhydride added in equimolar amounts. Refluxing for 1–8 hours yields this compound disuccinate, which is crystallized by adding 4–6 volumes of water. The crude product is washed extensively to remove pyridine residues, achieving a final purity >98% and yields exceeding 90%.
Advantages and Limitations
While this method offers high yields and simplicity, its reliance on pyridine—a toxic and volatile solvent—poses environmental and safety challenges. Residual pyridine in the final product necessitates rigorous washing, increasing water consumption and processing time.
Non-Pyridine Solvent Methods
Catalysts and Reaction Optimization
Patent CN102617527A introduces a safer alternative using non-pyridine solvents such as butanone, acetonitrile, or ethyl acetate. The reaction employs catalysts like sodium sulfite and N,N-diisopropylethylamine (DIPEA) to facilitate dehydration and esterification. For instance, a 100L reactor charged with 10 kg andrographolide, 5 kg succinic anhydride, and 50L butanone achieves 98% conversion after 5 hours at 50–60°C. Catalytic ratios (andrographolide:catalyst = 1:10–1:1 w/w) are critical for minimizing side reactions. Post-reaction, the mixture is quenched in water, filtered, and washed to isolate this compound disuccinate.
Industrial Scalability
This method’s scalability is demonstrated through multi-kilogram batches. In Example 1 of CN102617527A, 5.3 kg of this compound disuccinate is purified via sequential ethanol/water crystallizations, yielding 4.5 kg of potassium this compound succinate. The use of low-toxicity solvents and catalysts reduces occupational hazards, aligning with green chemistry principles.
Purification and Crystallization Techniques
Purification involves dissolving the crude product in ethanol or methanol (1:1–2 v/v) and reacting with potassium or sodium hydroxides to form salts. For example, treating this compound disuccinate with 0.56 kg potassium hydroxide in ethanol yields 4.5 kg of the potassium salt. Crystallization is induced by adding 10 volumes of ethanol or acetone, followed by vacuum drying at 50°C (<2.67 kPa). This step ensures >99% purity, as validated by HPLC.
Quality Control and Analytical Methods
The Chinese Pharmacopoeia mandates HPLC for quantifying this compound, requiring a minimum content of 0.8% in raw extracts. A recent ultra-rapid LC-MS method achieves analytical times <1 minute, using a Poroshell 120 EC-C18 column and 0.5 mmol/L ammonium acetate/acetonitrile (65:35) mobile phase. This method’s precision (RSD <2.0%) and recovery rates (93.5–97.7%) make it ideal for industrial quality assurance.
Comparative Analysis of Preparation Methods
The non-pyridine method outperforms traditional approaches in safety and scalability, albeit with marginally lower yields. Its compatibility with spray drying and lyophilization further enhances manufacturing efficiency .
Chemical Reactions Analysis
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pharmacological Properties
Dehydroandrographolide exhibits a wide range of pharmacological activities, including:
- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by reducing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as mastitis and colitis .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit metastasis in various cancers, including gastric and oral cancers .
- Antibacterial Properties : The compound demonstrates significant antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Effects : Studies suggest that it may protect against neuroinflammation and oxidative stress, potentially benefiting neurodegenerative conditions .
Clinical Applications
Numerous clinical studies have explored the efficacy of this compound in various health conditions:
Mechanism of Action
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB, JAK/STAT, and T cell receptor signaling pathways, which are involved in inflammatory responses . Additionally, it can regulate the expression of pro-inflammatory cytokines and enhance the immune response .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
DA belongs to the andrographolide family, which includes derivatives such as andrographolide , deoxyandrographolide , and 3-oxo-dehydroandrographolide . Key structural and functional differences are outlined below:
Structural Differences
| Compound | Key Structural Features | Bioactive Groups |
|---|---|---|
| Dehydroandrographolide | C-12/C-13 double bond; hydroxyl at C-14 | Conjugated diene, lactone |
| Andrographolide | Hydroxyl at C-12; saturated C-12/C-13 bond | Epoxide, hydroxyl groups |
| Deoxyandrographolide | Lacks hydroxyl at C-14; saturated C-12/C-13 bond | Lactone, methyl groups |
| 3-Oxo-dehydroandrographolide | Ketone at C-3; C-12/C-13 double bond | Ketone, conjugated diene |
Structural Impact :
Pharmacokinetic Properties
Partition Coefficients (log P)
| Compound | log P (n-octanol/water) | pH Dependency |
|---|---|---|
| This compound | 1.30 (pH 5) | Higher solubility at pH >5 |
| Andrographolide | 0.59 (pH 6) | Optimal at pH 6 |
DA’s higher log P (1.30 vs.
Metabolic Stability
- DA undergoes extensive phase I/II metabolism in rats, producing glucuronide and sulfate conjugates .
- Its succinate derivative (DAS) is formulated as an injection for enhanced stability, with a plasma half-life of 1.2–1.5 hours in humans .
Enzyme Inhibition (UGT2B7)
| Compound | Inhibition Type | Ki (μM) | Clinical Relevance |
|---|---|---|---|
| This compound | Competitive | 6.9 | Potential herb-drug interactions |
| Andrographolide | Noncompetitive | 5.7 | Lower inhibition potency |
| 3-Oxo-dehydroandrographolide | Competitive | 13.7 | Reduced inhibitory effect |
DA’s competitive inhibition of UGT2B7 (a key enzyme in drug metabolism) suggests a higher risk of interactions with drugs like zidovudine (AZT) .
Anti-Cancer Activity
- DA suppresses gastric cancer metastasis by downregulating MMP-9 and VEGF , with IC₅₀ values 30% lower than andrographolide in vitro .
- Andrographolide derivatives lacking the C-12/C-13 double bond show reduced anti-cancer efficacy, highlighting DA’s structural advantage .
Anti-Inflammatory Effects
- DA reduces LPS-induced acute lung injury by inactivating iNOS, while deoxyandrographolide exhibits weaker anti-inflammatory activity due to altered hydroxylation .
Analytical and Stability Considerations
Quantification in Herbal Products
| Compound | Concentration Range in Andrographis Extracts | Analytical Method |
|---|---|---|
| This compound | 0.3991–1.3472% (dry weight) | UPLC-MS, HPLC-UV |
| Andrographolide | 0.1122–1.5926% (dry weight) | Same methods |
DA is often present in higher concentrations than andrographolide in commercial formulations (e.g., Xiaoyan Lidan tablets: 10.81–56.68 mg/g) .
Biological Activity
Dehydroandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on various research findings.
Overview of this compound
This compound is a diterpenoid lactone known for its therapeutic potential, particularly in anti-inflammatory, anti-cancer, and antiviral applications. Its structural characteristics contribute to its biological efficacy, making it a subject of extensive pharmacological studies.
Pharmacological Activities
1. Anti-Inflammatory Effects
DAG has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. In a study on mastitis induced by lipopolysaccharide (LPS), DAG significantly reduced the levels of COX-2, iNOS, IL-6, IL-1β, and TNF-α in mammary tissues, demonstrating its potential as an anti-inflammatory agent .
2. Antiviral Properties
Research indicates that DAG possesses antiviral activity against Hepatitis B Virus (HBV). In vitro studies have reported IC50 values for DAG at 22.58 μM against HBV DNA replication, with significant selectivity indices (SI) indicating low cytotoxicity compared to other derivatives . This suggests that DAG could be a candidate for developing antiviral therapies.
3. Anticancer Activity
DAG has also been investigated for its anticancer properties. It induces autophagy in human oral cancer cells by modulating p53 expression and activating JNK1/2 pathways while inhibiting Akt and p38 . The induction of autophagy is linked to increased cell death in cancer cells, highlighting DAG's potential as an adjunctive treatment in oncology.
The biological activities of DAG are mediated through several mechanisms:
- Autophagy Induction : DAG promotes autophagy, which is crucial for cellular homeostasis and the elimination of damaged organelles. This was demonstrated in studies where DAG treatment led to increased LC3-II expression, a marker of autophagy .
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, DAG helps mitigate inflammatory responses in various tissues, showcasing its therapeutic potential in inflammatory diseases .
- Antioxidant Activity : DAG exhibits antioxidant properties that contribute to its protective effects against oxidative stress-related damage in cells.
Case Studies and Clinical Implications
A systematic review encompassing 262 studies highlighted the safety profile and adverse drug reactions (ADRs) associated with andrographolide derivatives, including DAG. The review noted that while serious ADRs were rare, they primarily involved gastrointestinal issues and skin reactions . This emphasizes the need for careful monitoring when using these compounds clinically.
Data Summary
| Activity | IC50 Value (μM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|
| Anti-HBV | 22.58 | 8.7 | Inhibition of HBV DNA replication |
| Anti-cancer | N/A | N/A | Autophagy induction |
| Anti-inflammatory | N/A | N/A | Cytokine modulation |
Q & A
Q. What analytical methods are recommended for quantifying dehydroandrographolide in plant extracts or formulations?
High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR δ = 172.5, 149.4 ppm for key functional groups) and mass spectrometry (ESI-MS: m/z 413.32 [M + Na]⁺) . Ensure calibration standards are validated against reference materials (e.g., CAS RN: 49062-16) to minimize matrix interference .
Q. How can researchers assess the thermal stability of this compound during drug formulation?
Conduct accelerated stability studies under controlled temperature and humidity conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation using HPLC and compare retention times with authentic standards. Studies show that processing techniques (e.g., granulation temperature) significantly impact this compound content, necessitating thermal gravimetric analysis (TGA) for precise stability profiling .
Q. What in vitro models are suitable for preliminary screening of this compound’s antiviral activity?
Use hepatitis B virus (HBV)-transfected HepG2.2.15 cells to evaluate inhibition of HBV DNA replication. Dose-response curves (e.g., 10–100 μM) should include positive controls (e.g., lamivudine) and cytotoxicity assays (MTT or CCK-8). Studies report EC₅₀ values of ~20 μM for this compound derivatives .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?
Context-dependent effects may arise from dose, cell type, or signaling pathways. For example, low doses (≤10 μM) upregulate β-defensin-1 in pulmonary epithelial cells (anti-inflammatory), while high doses (>50 μM) may activate NF-κB in macrophages. Use RNA-seq or phosphoproteomics to map dose-dependent pathway activation . Validate findings in ex vivo models (e.g., LPS-induced acute lung injury in mice) .
Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?
Focus on bioavailability (oral vs. intravenous), plasma half-life (t₁/₂ ~2.5 hours in humans), and tissue distribution. Intravenous studies in healthy volunteers show rapid clearance (CL: 0.45 L/h/kg) and volume of distribution (Vd: 1.2 L/kg), suggesting extensive tissue penetration. Use compartmental modeling to optimize dosing regimens .
Q. How can researchers improve the solubility and bioavailability of this compound for therapeutic use?
Develop succinate or phosphate derivatives to enhance hydrophilicity. For example, this compound succinate exhibits improved aqueous solubility (≥5 mg/mL vs. 0.1 mg/mL for the parent compound) while retaining antiviral activity . Validate bioavailability via Caco-2 cell monolayer assays and in vivo pharmacokinetics .
Q. What experimental strategies mitigate batch-to-batch variability in this compound isolation from Andrographis paniculata?
Standardize extraction protocols using pressurized liquid extraction (PLE) at 60°C with 70% ethanol. Implement quality control via LC-MS/MS to monitor diterpenoid profiles. Studies show batch variability <5% when using authenticated plant material (voucher specimens) and validated SOPs .
Methodological Guidance
Q. How should researchers design dose-escalation studies for this compound derivatives?
Follow a 3+3 design for Phase Ia trials, starting at 1/10th the rodent NOAEL (e.g., 10 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in human volunteers. Pharmacokinetic data from Chen et al. (2012) recommend a maximum single dose of 300 mg in adults .
Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?
Use the Chou-Talalay method to calculate combination indices (CI). For example, CI <1 indicates synergy with interferon-α against HBV. Apply mixed-effects models to account for inter-subject variability in clinical data .
Q. How can transcriptomic data be integrated to elucidate this compound’s immunomodulatory mechanisms?
Perform RNA-seq on treated immune cells (e.g., THP-1 macrophages) and analyze differentially expressed genes (DEGs) via KEGG pathway enrichment. Validate key targets (e.g., TLR4, IL-6) using siRNA knockdown or CRISPR-Cas9 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
